molecular formula C19H17N3O5S B12050959 Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate

Cat. No.: B12050959
M. Wt: 399.4 g/mol
InChI Key: ICROVWXMVVDRPN-UHFFFAOYSA-N
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Description

Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate is a complex organic compound with the molecular formula C19H17N3O5S and a molecular weight of 399.428 g/mol . This compound is notable for its unique structure, which includes a pyrroloquinoline core fused with a thiazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and thiazole precursors. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of high-purity reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction yield and purity of the product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound .

Scientific Research Applications

Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate stands out due to its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications .

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-[2-[(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H17N3O5S/c1-2-27-13(23)8-11-9-28-19(20-11)21-17(25)14-16(24)12-5-3-4-10-6-7-22(15(10)12)18(14)26/h3-5,9,24H,2,6-8H2,1H3,(H,20,21,25)

InChI Key

ICROVWXMVVDRPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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